molecular formula C20H28N4O2 B5425504 9-[2,3-dihydro-1H-indol-1-yl(oxo)acetyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane

9-[2,3-dihydro-1H-indol-1-yl(oxo)acetyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane

Cat. No.: B5425504
M. Wt: 356.5 g/mol
InChI Key: GVMJXSAWMRFKNE-UHFFFAOYSA-N
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Description

The compound appears to contain an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The compound seems to contain a 2,3-dihydro-1H-indole moiety, which has the molecular formula C8H9N .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, a compound with a 2,3-dihydro-1H-indole moiety would have a molecular weight of 119.1638 .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Future Directions

The future directions for research on this compound would depend on its specific biological or chemical properties. Indole derivatives are a significant area of research due to their wide range of biological activities .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-21-13-14-22(2)20(15-21)8-11-23(12-9-20)18(25)19(26)24-10-7-16-5-3-4-6-17(16)24/h3-6H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMJXSAWMRFKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1)CCN(CC2)C(=O)C(=O)N3CCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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